molecular formula C11H8N4O2S B2414539 N-(5-cyanothiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1251577-19-1

N-(5-cyanothiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No. B2414539
CAS RN: 1251577-19-1
M. Wt: 260.27
InChI Key: DSJKYSZQPIWFEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, a class to which this compound belongs, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Heterocyclic carboxamides, similar in structure to N-(5-cyanothiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were studied for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Two derivatives were found to have potent in vivo activities, highlighting their potential as antipsychotic agents (Norman et al., 1996).

Application in Textile Industry

Novel heterocyclic aryl monoazo organic compounds, including thiazole derivatives, have been synthesized for use in dyeing polyester fibers. These compounds exhibited high efficiency in in vitro screenings for their antioxidant, antitumor, and antimicrobial activities. The colored polyester fibers could be applied as sterile and/or biologically active fabrics in various life applications, indicating a crossover between medicinal chemistry and material science (Khalifa et al., 2015).

Role in Antitumor Research

Compounds structurally related to N-(5-cyanothiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide have been synthesized and investigated for their antitumor properties. For instance, the synthesis of imidazotetrazines, which are structurally related compounds, has demonstrated curative activity against certain leukemia types. This illustrates the potential of such compounds in cancer research and treatment (Stevens et al., 1984).

In Energetic Material Research

In the field of energetic materials, nitrogen-rich compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole have been synthesized, which bear structural similarities to the compound . These materials have been characterized for their thermal stability, density, and detonation properties, making them relevant in the exploration of new energetic materials (Qin et al., 2016).

In Antiviral Research

Thiazole carboxamides have been synthesized and tested for their antiviral activity against various viruses, including herpes and parainfluenza. Their potential as inhibitors of purine nucleotide biosynthesis was also evaluated, indicating their significance in antiviral drug development (Srivastava et al., 1977).

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c12-4-7-5-13-11(18-7)14-10(16)8-3-9(17-15-8)6-1-2-6/h3,5-6H,1-2H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJKYSZQPIWFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=NC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyanothiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide

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